A Technical Guide to the Synthesis and Characterization of Novel 1,4-Dihydropyrazine Derivatives
A Technical Guide to the Synthesis and Characterization of Novel 1,4-Dihydropyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of novel 1,4-dihydropyrazine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The unique electronic properties of the 1,4-dihydropyrazine ring system make these compounds valuable as electron donors in charge-transfer complexes and as scaffolds for the development of new therapeutic agents.[1] This guide details various synthetic methodologies, comprehensive characterization techniques, and potential biological activities, presenting data in a clear and accessible format to aid in the design and execution of research in this field.
Synthesis of 1,4-Dihydropyrazine Derivatives
The synthesis of stable 1,4-dihydropyrazine derivatives can be challenging due to the antiaromatic character of the 8π-electron ring system. However, various strategies have been developed to access these molecules, often involving the introduction of stabilizing electron-withdrawing groups on the nitrogen atoms.[1]
Several synthetic routes have been reported, including:
-
Palladium-Catalyzed Cross-Coupling Reactions: N-Boc protected piperazine-2,5-dione can be converted to a bis(vinyl phosphate) derivative, which then undergoes palladium-catalyzed reactions such as reduction, Suzuki, and Stille cross-coupling to yield 1,4-dihydropyrazine and its 2,5-disubstituted derivatives in fair to good yields.[2]
-
Microwave-Assisted Synthesis: Efficient synthesis of N,N-diacyl-1,4-dihydropyrazine derivatives can be achieved through microwave-assisted methods, which offer a clean and convenient route to these compounds.[2]
-
From α-Halo Ketones: The reaction of α-halo ketones under microwave irradiation provides a straightforward method for obtaining pyrazine (B50134) and quinoxaline (B1680401) derivatives, which can be precursors to 1,4-dihydropyrazines.[2]
-
Dearomatizing Conversion of Pyrazines: Transition-metal-free diboration, silaboration, and hydroboration of pyrazines can lead to the high-yield synthesis of N-borylated 1,4-dihydropyrazines and 1,2,3,4-tetrahydropyrazines.[3]
-
Condensation Reactions: The condensation of an N,N-diphenacyl derivative with an arylamine can result in the formation of thermally stable 1,4-diaryl-3,5-diphenyl-1,4-dihydropyrazines.[4]
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of 1,4-dihydropyrazine derivatives, starting from common precursors and leading to the final characterized compounds.
Characterization of 1,4-Dihydropyrazine Derivatives
A thorough characterization is essential to confirm the structure and purity of the synthesized 1,4-dihydropyrazine derivatives. A combination of spectroscopic and analytical techniques is typically employed.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the proton environment in the molecule. The chemical shifts of protons on the dihydropyrazine (B8608421) ring are indicative of the electronic nature of the substituents.[5][6]
-
¹³C NMR: Used to determine the number and types of carbon atoms. The chemical shifts of the ring carbons are sensitive to the substitution pattern.[5][6]
-
¹⁵N NMR: Can provide valuable information about the nitrogen atoms in the heterocyclic ring.[6]
-
2D NMR Techniques (COSY, HMQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals, especially in complex derivatives.[6]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.[2]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as C=O, N-H, and C-H stretching vibrations.[7]
-
UV-Visible Spectroscopy: The electronic absorption spectra of 1,4-dihydropyrazines can reveal information about their electronic structure and conjugation.[5]
Analytical Techniques
-
Melting Point: The melting point is a useful indicator of the purity of a crystalline compound.
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N), which can be compared with the calculated values for the proposed structure.[5]
-
Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of a molecule in the solid state, confirming connectivity and stereochemistry.
Characterization Workflow
The following diagram outlines a typical workflow for the characterization of a newly synthesized 1,4-dihydropyrazine derivative.
Quantitative Data Summary
The following tables summarize key quantitative data for representative 1,4-dihydropyrazine derivatives reported in the literature.
Table 1: Physicochemical Properties of Selected 1,4-Dihydropyrazine Derivatives
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Yield (%) | Reference |
| N,N-bis-(tert-butoxycarbonyl)-2,5-bis-methoxycarbonyl-1,4-dihydropyrazine | C₁₈H₂₆N₂O₈ | 414.41 | 155.0-156.0 | 89 | [5] |
| 2,4,4,6,8,8-Hexamethyl-3,4,7,8-tetrahydro-2,4a,6,8a-tetraazaanthracene-1(2H),5(6H)-dione (HTTA) | C₁₄H₂₂N₄O₂ | 294.36 | Not Reported | Not Reported | [1][8] |
| 3,4,7,8-tetrahydro-4,4,8,8-tetramethyl-5-thioxo-2,6-dioxa-4a,8a-diazaanthracen-1-one (DDTTA–S) | C₁₂H₁₆N₂O₃S | 284.33 | Not Reported | Not Reported | [1][8] |
| 3,4,7,8-tetrahydro-4,4,8,8-tetramethyl-2,6-dioxa-4a,8a-diazaanthracene-1,5-dithione (DDTTA–S₂) | C₁₂H₁₆N₂O₂S₂ | 300.39 | Not Reported | Not Reported | [1][8] |
Table 2: Spectroscopic Data for N,N-bis-(tert-butoxycarbonyl)-2,5-bis-methoxycarbonyl-1,4-dihydropyrazine
| ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 7.09 (s, 2H, 3-H, 6-H) | 164.9 (C=O) |
| 3.80 (s, 6H, 2 x OCH₃) | 152.7 (C=O, Boc) |
| 1.50 (s, 18H, 2 x C(CH₃)₃) | 121.5 (C-2, C-5) |
| 83.6 (C(CH₃)₃) | |
| 52.2 (OCH₃) | |
| 27.8 (C(CH₃)₃) | |
| Reference: [5] |
Experimental Protocols
Synthesis of N,N-bis-(tert-butoxycarbonyl)-2,5-bis-methoxycarbonyl-1,4-dihydropyrazine[6]
Materials:
-
Methyl ester of N-(4-toluenesulfonyl)-N-(tert-butoxycarbonyl)-α,β-didehydroalanine
-
Potassium carbonate (K₂CO₃)
-
4-Dimethylaminopyridine (DMAP)
-
Diethyl ether
-
Potassium bisulfate (KHSO₄) solution (1 mol dm⁻³)
-
Sodium bicarbonate (NaHCO₃) solution (1 mol dm⁻³)
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of the methyl ester of N-(4-toluenesulfonyl)-N-(tert-butoxycarbonyl)-α,β-didehydroalanine in acetonitrile (0.1 mol dm⁻³), add K₂CO₃ (6 equivalents) and DMAP (1 equivalent) with vigorous stirring at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) using a diethyl ether/n-hexane (1:1) mobile phase. The reaction can be heated under reflux to be completed in 12 hours, whereas it takes approximately 72 hours at room temperature.
-
Once the starting material is consumed, filter the solution and evaporate the solvent under reduced pressure.
-
Partition the residue between 200 cm³ of diethyl ether and 100 cm³ of KHSO₄ solution (1 mol dm⁻³).
-
Separate the organic phase and wash it successively with KHSO₄ solution (1 mol dm⁻³), NaHCO₃ solution (1 mol dm⁻³), and brine (3 x 50 cm³).
-
Dry the organic phase over MgSO₄.
-
Remove the solvent by evaporation to afford the pure product.
-
Recrystallize from diethyl ether/n-hexane.
Biological Activity and Signaling Pathways
While the biological activities of the closely related 1,4-dihydropyridines as calcium channel blockers are well-established, the exploration of 1,4-dihydropyrazine derivatives as therapeutic agents is an emerging field.[7] Some studies have investigated their potential as anticancer, antimicrobial, and anti-inflammatory agents.[9][10][11] For instance, certain 1,4-dihydropyridine (B1200194) derivatives have shown cytotoxic effects against various cancer cell lines, including glioblastoma, lung cancer, and colorectal adenocarcinoma.[12] The mechanism of action for many of these compounds is still under investigation, but some are proposed to act by reversing multi-drug resistance in cancer or by targeting specific enzymes or receptors.[13]
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a novel 1,4-dihydropyrazine derivative with anticancer properties, based on common cancer signaling cascades.
This guide serves as a foundational resource for researchers embarking on the synthesis and characterization of novel 1,4-dihydropyrazine derivatives. The provided methodologies, data, and workflows are intended to facilitate the rational design and efficient development of new compounds with desired properties for a range of scientific applications.
References
- 1. sjsu.edu [sjsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Dearomatizing conversion of pyrazines to 1,4-dihydropyrazine derivatives via transition-metal-free diboration, silaboration, and hydroboration - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Preparation of stable 1,4-dihydropyrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. rep-dspace.uminho.pt [rep-dspace.uminho.pt]
- 6. scielo.br [scielo.br]
- 7. ijrcs.org [ijrcs.org]
- 8. Carbonyl and thiocarbonyl stabilized 1,4-dihydropyrazines: synthesis and characterization - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,4-Dihydropyridine derivatives: an overview of synthesis conditions and biological tests [repositorio.ufla.br]
- 11. researchgate.net [researchgate.net]
- 12. Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
